Butyric acid, 4-fluoro-2-hydroxy-, methyl ester, sodium salt
Description
Its sodium salt form enhances solubility in aqueous environments. This compound is structurally distinct due to the combined presence of fluorine (electron-withdrawing) and hydroxyl (polar) groups, which influence its reactivity, stability, and biological interactions. It is synthesized via esterification of 4-fluoro-2-hydroxybutyric acid with methanol, followed by neutralization with sodium carbonate to form the salt .
Properties
CAS No. |
63904-98-3 |
|---|---|
Molecular Formula |
C5H8FNaO3 |
Molecular Weight |
158.10 g/mol |
IUPAC Name |
sodium;4-fluoro-1-methoxy-1-oxobutan-2-olate |
InChI |
InChI=1S/C5H8FO3.Na/c1-9-5(8)4(7)2-3-6;/h4H,2-3H2,1H3;/q-1;+1 |
InChI Key |
XOIJLGQEBNTZLK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCF)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves:
- Introduction of the fluorine atom at the 4-position of the butyric acid skeleton.
- Hydroxylation at the 2-position.
- Esterification of the carboxylic acid group to form the methyl ester.
- Formation of the sodium salt by neutralization.
These steps require careful control of reaction conditions to maintain stereochemistry and functional group integrity.
Fluorination and Hydroxylation
While direct literature on this exact compound's fluorination is limited, analogous methods for fluorinated hydroxybutyrates involve selective fluorination of hydroxybutanoic acid derivatives or fluorinated precursors. For example, fluorination can be achieved by nucleophilic substitution using fluorinating agents on suitable hydroxyl or halogenated intermediates.
Esterification
The methyl ester formation is commonly performed by reacting the hydroxy acid with methanol in the presence of acid catalysts or by transesterification methods. The esterification is typically followed by purification steps such as distillation or crystallization.
Sodium Salt Formation
The sodium salt is formed by neutralizing the methyl ester with sodium hydroxide or sodium carbonate under controlled conditions to avoid hydrolysis of the ester group.
Specific Synthetic Routes and Examples
Though no direct synthetic procedure for "Butyric acid, 4-fluoro-2-hydroxy-, methyl ester, sodium salt" was found, related compounds and their preparation provide insight:
Copper-catalyzed oxidation and hydroxylation: A patent describes the production of 2-hydroxy-4-(methylthio)butyrate compounds via copper compound catalysis and oxygen oxidation, which can be adapted for fluorinated analogs by substituting the methylthio group with fluorine.
Salting-out and purification techniques: Organic synthesis involving sodium salts often uses salting-out extraction with sodium sulfate to isolate and purify the sodium salt form of the ester, improving yield and purity.
Ester synthesis via glycolate esters: Similar fluorinated esters have been synthesized using glycolate esters and acid-binding agents under mild heating conditions, followed by aqueous workup and crystallization, which could be relevant to methyl ester formation.
Data Tables: Reaction Conditions and Yields
Research Findings and Analysis
The copper-catalyzed oxidation method provides a mild and industrially feasible route to hydroxybutyrate derivatives without highly toxic reagents, which is advantageous for fluorinated analogs.
Salting-out extraction using sodium sulfate significantly improves the partitioning and purification of sodium salts of esters in organic synthesis, which can be applied to the sodium salt formation of this compound.
Esterification via glycolate esters in non-polar solvents like toluene under mild heating (60-150 °C) with acid-binding agents yields high purity fluorinated esters, indicating a practical approach for methyl ester formation.
The compound's sodium salt form enhances water solubility, making aqueous neutralization and crystallization effective for isolation.
Chemical Reactions Analysis
Types of Reactions
Butyric acid, 4-fluoro-2-hydroxy-, methyl ester, sodium salt can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed with water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Major Products
Hydrolysis: Produces 4-fluoro-2-hydroxybutyric acid and methanol.
Oxidation: Can yield 4-fluoro-2-oxobutyric acid.
Substitution: Results in various substituted derivatives depending on the reagent used.
Scientific Research Applications
Butyric acid, 4-fluoro-2-hydroxy-, methyl ester, sodium salt has several applications in scientific research:
Mechanism of Action
The mechanism of action of butyric acid, 4-fluoro-2-hydroxy-, methyl ester, sodium salt involves its interaction with various molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, affecting their function. The fluorine atom can influence the compound’s reactivity and stability .
Comparison with Similar Compounds
Structural Analogues
Sodium Butyrate
- Properties : Water-soluble, widely used in gut health research. Unlike the target compound, it lacks fluorination and esterification, making it less lipophilic and metabolically stable .
- Applications : Epigenetic modulation, anti-inflammatory agent .
Methyl Butyrate (Methyl n-Butyrate)
- Properties : Volatile ester used as a flavoring agent. Its GC-FID retention time is 5.07 min, shorter than fluorinated derivatives due to lower polarity .
- Applications : Biodiesel additive, fragrance industry .
4-Acetyl Butyric Acid Methyl Ester
- Structure : CH₃CO-CH₂CH₂COOCH₃ (acetyl substituent at position 4).
- The acetyl group increases steric hindrance compared to fluorine .
Butyric Acid Tridecyl Ester
- Structure : CH₃CH₂CH₂COO-C₁₃H₂₇.
- Properties : Long-chain ester with applications in lubrication and surfactants. Hydrophobic due to the alkyl chain, contrasting with the sodium salt’s water solubility .
Fluorinated Derivatives
α-Fluoro-β-Hydroxybutyric Acid Methyl Ester
- Structure : Fluorine at position 2 (α), hydroxyl at position 3 (β).
- Biological Activity : LD₅₀ >500 mg/kg (intraperitoneal, mice), indicating moderate toxicity. Structural isomerism (α- vs. γ-fluoro) alters metabolic pathways .
Butyric Acid, γ-Fluoro-β-Hydroxy-, Methyl Ester, Sodium Salt
- Structure : Fluorine at position 4 (γ), hydroxyl at position 2 (β).
- Biological Activity: LD₅₀ = 50 mg/kg, significantly lower than non-fluorinated esters, suggesting fluorination enhances bioactivity or toxicity .
Physicochemical Properties
Biological Activity
Butyric acid, 4-fluoro-2-hydroxy-, methyl ester, sodium salt (C₁₁H₁₃FNaO₂) is a modified derivative of butyric acid characterized by the presence of a fluorine atom and a hydroxy group. This compound has garnered interest in various fields due to its unique chemical properties and potential biological activities. The sodium salt form enhances its solubility, which is crucial for its application in biological systems.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Fluorine Atom : Influences the compound's reactivity and biological interactions.
- Hydroxy Group : Contributes to the compound's solubility and potential interactions with biological targets.
Molecular Formula : C₁₁H₁₃FNaO₂
Molecular Weight : 196.2181 g/mol
Biological Activity Overview
The biological activity of butyric acid derivatives, including this compound, is primarily associated with their roles in therapeutic applications. Notable activities include:
- Anti-inflammatory Effects : Butyric acid derivatives exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
- Antimicrobial Activity : Research indicates that these compounds may possess antimicrobial properties, contributing to their therapeutic potential.
- Anticancer Properties : Some studies have suggested that butyric acid derivatives can inhibit cancer cell proliferation.
Research Findings
Recent studies have focused on the pharmacodynamics and pharmacokinetics of butyric acid derivatives. Key findings include:
- Anti-inflammatory Mechanisms : Butyric acid has been shown to inhibit the activation of nuclear factor kappa B (NF-kB), a key regulator of inflammation.
- Antimicrobial Studies : In vitro studies have demonstrated that butyric acid derivatives can inhibit the growth of various bacterial strains.
- Cytotoxicity Against Cancer Cells : Some derivatives have exhibited significant cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .
Case Studies
Several case studies highlight the biological activity of butyric acid derivatives:
- Case Study 1 : A study evaluated the anti-inflammatory effects of butyric acid derivatives in a model of colitis. The results indicated a reduction in inflammatory markers and improved histological scores in treated animals compared to controls.
- Case Study 2 : Another investigation focused on the antimicrobial efficacy of these compounds against Staphylococcus aureus. The study found that certain derivatives significantly reduced bacterial viability.
Comparative Analysis
To further understand the uniqueness of this compound, a comparison with related compounds is presented in the table below:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Butyric Acid | Simple carboxylic acid | No fluorine or hydroxy groups |
| 4-Fluorobutyric Acid | Similar fluorinated structure | Lacks hydroxy group |
| 2-Hydroxybutanoic Acid | Hydroxylated version of butyric acid | No fluorine substitution |
| Methyl Butyrate | Methyl ester of butyric acid | No fluorine or hydroxy groups |
| 4-Fluoro-2-methylbutanoic Acid | Fluorinated derivative with a methyl group | Different alkyl substitution |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing butyric acid, 4-fluoro-2-hydroxy-, methyl ester, sodium salt, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via sequential esterification and salt formation. For fluorinated derivatives, fluorination of the precursor (e.g., 4-hydroxy-2-fluorobutyric acid) is typically achieved using electrophilic fluorinating agents like Selectfluor™ under anhydrous conditions . Esterification with methanol in the presence of catalytic sulfuric acid yields the methyl ester, followed by neutralization with sodium hydroxide to form the sodium salt. Purity optimization involves recrystallization from ethanol/water mixtures and solid-phase extraction (SPE) with HLB cartridges to remove unreacted precursors . Confirm purity via HPLC (C18 column, 0.1% formic acid in water/acetonitrile gradient) and NMR (¹H/¹³C) .
Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?
- Methodological Answer : Key techniques include:
- NMR : ¹H NMR for fluorine-proton coupling (δ 4.5–5.5 ppm for fluorinated carbons; δ 3.6–3.8 ppm for methyl ester protons) .
- GC-MS : Use a polar column (e.g., SP-2560) with electron ionization to detect molecular ion peaks (e.g., m/z 196 for the ester fragment) and confirm fluorination .
- HPLC-UV/FLD : Monitor at 210 nm (carboxylate absorption) with fluorescence detection for hydroxylated byproducts .
Q. How does the stability of this sodium salt vary under different storage conditions (pH, temperature, light exposure)?
- Methodological Answer : The sodium salt is hygroscopic and prone to hydrolysis in aqueous solutions. Store at −20°C in amber vials under nitrogen. Stability in buffer systems (pH 7–9) is optimal for ≤48 hours at 4°C, but degradation occurs at pH <5 (free acid formation) or >10 (ester saponification). Monitor via periodic HPLC analysis .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s metabolic pathways in mammalian cell models?
- Methodological Answer : Use isotopic labeling (e.g., ¹⁸O or ²H) to trace hydrolysis products. Incubate with hepatocyte cultures and analyze metabolites via LC-MS/MS (Q-TOF) in negative ion mode. Key metabolites include 4-fluoro-2-hydroxybutyric acid (retention time: 8.2 min, m/z 151) and fluorinated acetyl-CoA adducts . Pair with enzyme inhibition assays (e.g., acyl-CoA synthetase inhibitors) to identify rate-limiting steps .
Q. How can researchers resolve contradictions in reported bioactivity data, such as inconsistent IC₅₀ values across studies?
- Methodological Answer : Discrepancies often arise from batch-to-batch variability in salt content or residual solvents. Standardize assays by:
- Quantifying sodium content via ICP-MS and adjusting molar concentrations accordingly .
- Validating cell viability using ATP-based luminescence assays to rule out solvent toxicity (e.g., DMSO ≤0.1%) .
- Cross-referencing with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
Q. What chromatographic methods are optimal for separating enantiomers or diastereomers of this compound?
- Methodological Answer : Chiral separation requires a cellulose-based chiral stationary phase (e.g., Chiralpak IC-3) with a hexane/isopropanol (90:10) mobile phase. For diastereomers (e.g., 2-hydroxy vs. 3-hydroxy isomers), use a C18 column with a pH 3.0 ammonium formate buffer/acetonitrile gradient. Confirm configurations via circular dichroism (CD) or X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
